8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 932497-74-0
VCID: VC20821384
InChI: InChI=1S/C14H13N5O2/c1-7-3-5-9(6-4-7)19-13-11(18-14(19)21)10(12(15)20)16-8(2)17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21)
SMILES: CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

CAS No.: 932497-74-0

Cat. No.: VC20821384

Molecular Formula: C14H13N5O2

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide - 932497-74-0

Specification

CAS No. 932497-74-0
Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
IUPAC Name 2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C14H13N5O2/c1-7-3-5-9(6-4-7)19-13-11(18-14(19)21)10(12(15)20)16-8(2)17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21)
Standard InChI Key PTNHSWQISAPVOU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C
Canonical SMILES CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C

Introduction

Chemical Structure and Fundamental Properties

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide features a purine core structure with specific modifications that contribute to its unique chemical behavior and potential biological activity. The compound contains a purine scaffold with an oxo group at position 8, a methyl substituent at position 2, a 4-methylphenyl group at position 9, and a carboxamide group at position 6. The presence of these functional groups creates a molecule with distinct pharmacological potential.

Based on structural analysis and comparison with similar compounds, the non-deuterated version of this molecule would possess the following properties:

Basic Physicochemical Properties

PropertyValueBasis
Molecular FormulaC14H13N5O2Structural analysis
Molecular WeightApproximately 283.29 g/molCalculated from atomic weights
Hydrogen Bond Donors2NH groups in carboxamide and purine
Hydrogen Bond Acceptors5N and O atoms in the structure
Rotatable BondsApproximately 3-4Based on structural flexibility

Synthesis Methods and Approaches

The synthesis of 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves a multi-step organic synthesis approach. By examining similar purine derivatives, we can outline a potential synthetic route:

General Synthetic Strategy

The synthesis would likely involve the following key steps:

  • Formation of the purine core structure through condensation reactions

  • Introduction of the methyl group at position 2

  • Attachment of the 4-methylphenyl group at position 9

  • Incorporation of the carboxamide group at position 6

  • Formation of the oxo group at position 8

Detailed Synthetic Approach

Based on approaches used for similar compounds, the synthesis may involve:

  • Starting with appropriate purine precursors

  • Employing nucleophilic substitution reactions to introduce the 4-methylphenyl group

  • Using carbonylation reactions to incorporate the carboxamide functionality

  • Final modifications to establish the oxo group

Chemical Reactions and Reactivity Profile

The chemical behavior of 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide can be characterized by examining the reactivity of its functional groups.

Functional Group Reactivity

Based on its structure, the compound would likely participate in the following types of reactions:

  • Carboxamide Group Reactions: The carboxamide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. It might also participate in dehydration reactions to form nitriles.

  • Purine Ring Reactions: The purine core could undergo various substitution reactions, particularly at positions activated by the existing substituents.

  • Methylphenyl Group Reactions: The methyl group on the phenyl ring could participate in oxidation reactions or serve as a site for further functionalization.

Reaction TypeReagentsPotential Products
HydrolysisAqueous acid/baseCarboxylic acid derivative
OxidationOxidizing agents (e.g., KMnO4)Oxidized products at methyl positions
ReductionReducing agents (e.g., NaBH4)Reduced carbonyl groups
SubstitutionNucleophilesProducts with substituted functional groups

Similar compounds have been shown to undergo oxidation reactions with agents like hydrogen peroxide or potassium permanganate, reduction reactions with sodium borohydride or lithium aluminum hydride, and various substitution reactions.

Analytical Characterization Methods

Spectroscopic Analysis

The identification and characterization of 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide would typically employ various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR would show signals for the methyl groups, aromatic protons, and NH protons. 13C-NMR would reveal the carbon framework including the carbonyl carbons.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the carboxamide group (approximately 1650-1700 cm-1) and N-H stretching (approximately 3300-3500 cm-1).

  • Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the purine structure and its substituents.

Chromatographic Methods

Purification and analysis would likely involve:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and purity

  • Gas Chromatography-Mass Spectrometry (GC-MS): For additional structural confirmation if the compound is sufficiently volatile

Comparative Analysis with Structurally Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide:

CompoundStructural DifferencesPotential Impact on Properties
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideContains an ethoxyphenyl group at position 9 and a methylphenyl group at position 2May alter solubility and receptor binding
9-(3-chlorophenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamideContains a chlorophenyl group at position 9 and a pyridinyl group at position 2May influence reactivity and biological activity
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide-d7Deuterated version with 7 deuterium atomsSame chemical properties but different mass spectral characteristics

Structure-Property Relationships

The modifications in these related compounds demonstrate how structural changes affect physicochemical properties:

  • Substitution at position 9 (phenyl ring substitution) affects the molecule's electronic properties and potential interactions with biological targets

  • Modifications at position 2 (methyl vs. pyridinyl) impact the compound's polarity and hydrogen-bonding capability

  • The presence of the carboxamide group at position 6 is consistent across these analogues, suggesting its importance for the desired biological activity

Future Research Directions

Unexplored Aspects

Several aspects of 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide warrant further investigation:

  • Detailed mechanistic studies of its potential biological activities

  • Optimization of synthetic routes for improved yields and purity

  • Exploration of additional structural modifications to enhance desired properties

  • Investigation of potential therapeutic applications based on its structural features

Emerging Technologies

Advanced techniques that could further characterize this compound include:

  • Computational modeling to predict binding to biological targets

  • Crystal structure determination for precise three-dimensional arrangement

  • High-throughput screening against various biological targets

  • Application of green chemistry principles to improve synthesis efficiency

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